molecular formula C10H12BrClN2O2 B14898007 (S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Cat. No.: B14898007
M. Wt: 307.57 g/mol
InChI Key: GOYCTTLXTUYDQA-FJXQXJEOSA-N
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Description

(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazepine ring, a bromine atom, and an amino group. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Amination: Introduction of the amino group through nucleophilic substitution.

    Cyclization: Formation of the oxazepine ring through intramolecular cyclization.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride: The enantiomer of the compound with similar but distinct properties.

    8-Bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one: Lacks the amino group, leading to different reactivity and applications.

    3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one:

Uniqueness

The uniqueness of (S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

(3S)-3-amino-8-bromo-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride

InChI

InChI=1S/C10H11BrN2O2.ClH/c1-13-8-3-2-6(11)4-9(8)15-5-7(12)10(13)14;/h2-4,7H,5,12H2,1H3;1H/t7-;/m0./s1

InChI Key

GOYCTTLXTUYDQA-FJXQXJEOSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)OC[C@@H](C1=O)N.Cl

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)OCC(C1=O)N.Cl

Origin of Product

United States

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